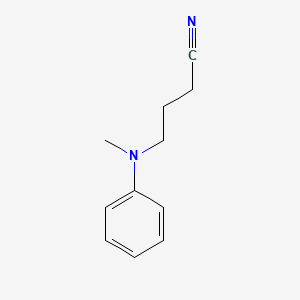

N-(3-Cyanopropyl)-N-methylaniline

Description

Contextual Significance in Organic Synthesis

The significance of N-(3-Cyanopropyl)-N-methylaniline in organic synthesis stems from its capacity to act as a linchpin in the assembly of various organic compounds. The nitrile group can undergo a wide range of chemical transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and participation in cycloaddition reactions. The tertiary aniline (B41778) nitrogen, on the other hand, can direct electrophilic aromatic substitution or be involved in further alkylation or oxidation reactions.

This dual functionality makes this compound a valuable starting material for the synthesis of heterocyclic compounds, which are central to medicinal chemistry and materials science. For instance, the nitrile group can be a key component in the formation of pyrimidine (B1678525) or pyridine (B92270) rings, while the aniline portion of the molecule can be integrated into larger fused ring systems.

Overview of Research Domains

The applications of this compound and its derivatives span several areas of chemical research, most notably in the synthesis of dyes and as intermediates for pharmaceuticals.

Dye Chemistry: The structurally similar compound, N-Cyanoethylaniline, is recognized as an intermediate in the production of disperse dyes. yingschem.com These dyes are utilized for coloring synthetic fibers such as polyester. The chromophoric properties of the aniline moiety can be readily modified and tuned by diazotization and coupling reactions, a common strategy in dye synthesis. The presence of the cyanopropyl group can influence the dye's solubility, affinity for the fiber, and ultimately its colorfastness.

Pharmaceutical and Agrochemical Intermediates: While direct applications of this compound in final drug products are not extensively documented in publicly available research, its role as a key intermediate is evident from the activities of related aniline derivatives. For example, various aniline derivatives are precursors to antiarrhythmic agents and anticonvulsant drugs. nih.govnih.gov The synthesis of these therapeutic agents often involves the modification of the aniline core, and a cyanopropyl side chain can serve as a handle for introducing further chemical diversity and functionality. The structural motif of N-alkylated anilines is also found in some agrochemicals, suggesting a potential, though less explored, application domain for this compound. nih.gov

The versatility of this compound as a chemical intermediate ensures its continued relevance in the exploration of new chemical entities across various scientific disciplines.

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

4-(N-methylanilino)butanenitrile |

InChI |

InChI=1S/C11H14N2/c1-13(10-6-5-9-12)11-7-3-2-4-8-11/h2-4,7-8H,5-6,10H2,1H3 |

InChI Key |

GSINROBTHVSCHI-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCCC#N)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N 3 Cyanopropyl N Methylaniline

Direct Synthesis Strategies for N-(3-Cyanopropyl)-N-methylaniline

Direct synthesis predominantly involves the formation of a new carbon-nitrogen bond between the N-methylaniline nitrogen and a four-carbon nitrile-containing moiety.

A primary and straightforward method for the synthesis of this compound is the N-alkylation of N-methylaniline with a suitable 4-halobutyronitrile, such as 4-chlorobutyronitrile (B21389) or 4-bromobutyronitrile (B74502). This reaction is a classic example of nucleophilic substitution, where the secondary amine (N-methylaniline) acts as the nucleophile, attacking the electrophilic carbon atom bearing the halogen.

The general reaction scheme is as follows:

N-methylaniline + X-(CH₂)₃-CN → this compound + HX (where X = Cl, Br)

This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide (HX) formed as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Common bases used for this purpose include potassium carbonate, sodium carbonate, or tertiary amines like triethylamine. The choice of solvent can range from polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) to aromatic hydrocarbons such as toluene.

The efficiency of the N-alkylation reaction is highly dependent on several factors that can be optimized to maximize the yield and purity of this compound. Key parameters for optimization include the choice of the leaving group (halogen), the base, the solvent, the reaction temperature, and the stoichiometry of the reactants.

Generally, 4-bromobutyronitrile is more reactive than 4-chlorobutyronitrile due to the better leaving group ability of the bromide ion. The selection of a non-nucleophilic base is crucial to avoid side reactions. The reaction temperature is typically elevated to increase the reaction rate, but excessive heat can lead to the formation of byproducts.

Isolation of the final product usually involves a series of work-up steps. After the reaction is complete, the reaction mixture is typically filtered to remove the inorganic salts formed. The filtrate is then concentrated under reduced pressure to remove the solvent. The resulting crude product can be purified by techniques such as vacuum distillation or column chromatography to obtain this compound of high purity. An aqueous work-up involving extraction with an organic solvent followed by washing with brine and drying over an anhydrous salt like sodium sulfate (B86663) is also a common purification strategy. psu.edu

Precursor Compound Synthesis: N-Methylaniline

The availability of high-purity N-methylaniline is a prerequisite for the successful synthesis of this compound. N-methylaniline is a widely used industrial chemical and can be synthesized through several established methods.

The traditional and most common method for the production of N-methylaniline is the N-alkylation of aniline (B41778). masterorganicchemistry.com This involves the reaction of aniline with a methylating agent, which introduces a methyl group onto the nitrogen atom. Various methylating agents can be employed, including methyl halides (like methyl iodide), dimethyl sulfate, and methanol (B129727). prepchem.com

The reaction with methyl iodide, for instance, proceeds via a nucleophilic substitution mechanism. prepchem.com However, a significant challenge in this method is controlling the degree of methylation, as the product, N-methylaniline, can undergo further methylation to form N,N-dimethylaniline as a byproduct. psu.edu

| Methylating Agent | Reaction Characteristics |

| Methyl Iodide | Highly reactive, often leads to over-methylation. prepchem.com |

| Dimethyl Sulfate | A potent and toxic methylating agent, effective but requires careful handling. |

| Methanol | A greener and more atom-economical option, typically requires a catalyst and higher temperatures. researchgate.net |

To improve the selectivity towards N-methylaniline and to utilize more environmentally benign methylating agents like methanol, various catalytic systems have been developed. These catalytic processes often operate under high temperature and pressure. google.com

Catalysts for the N-methylation of aniline with methanol can be broadly classified into heterogeneous and homogeneous systems. Heterogeneous catalysts, such as those based on copper, chromium, or zeolites, are widely used in industrial settings due to their ease of separation and recyclability. researchgate.netgoogle.com For example, a copper-chromium catalyst has been shown to be effective for this transformation. Homogeneous catalysts, including iridium and ruthenium complexes, can also exhibit high activity and selectivity under milder conditions. nih.gov

Recent research has focused on developing highly selective and efficient catalytic systems. For instance, CeO₂-supported copper sub-nanoparticle catalysts have demonstrated high selectivity for the N-methylation of aniline to N-methylaniline using CO₂ and H₂. Another approach involves the use of cyclometalated ruthenium complexes that can effectively catalyze the methylation of anilines with methanol at relatively low temperatures.

Related Cyanoalkylation Approaches for Amine Functionalization

Besides direct N-alkylation with halogenated butyronitriles, another important strategy for introducing a cyanopropyl group onto an amine is through the Michael addition reaction. masterorganicchemistry.comorganic-chemistry.org This reaction involves the conjugate addition of a nucleophile, in this case, an amine, to an α,β-unsaturated nitrile.

For the synthesis of this compound, this would involve the Michael addition of N-methylaniline to acrylonitrile (B1666552) (CH₂=CH-CN). masterorganicchemistry.com The reaction is typically catalyzed by a base, which can be the amine itself (autocatalysis) or an added catalyst. youtube.com

The mechanism involves the attack of the lone pair of electrons on the nitrogen of N-methylaniline to the β-carbon of the acrylonitrile molecule. masterorganicchemistry.com The resulting intermediate then undergoes protonation to yield the final product. youtube.com This method is often highly efficient and atom-economical, as it involves the direct addition of the two reactants without the formation of a leaving group. organic-chemistry.org

The Michael addition is a powerful tool for the formation of carbon-nitrogen bonds and is widely used in organic synthesis for the preparation of a variety of β-amino compounds. organic-chemistry.orgyoutube.com The reaction conditions can often be tuned to favor the desired mono-adduct and minimize the potential for side reactions. youtube.com

Chemical Reactivity and Transformation Pathways of N 3 Cyanopropyl N Methylaniline

Reactivity at the Tertiary Amine Nitrogen Center

The lone pair of electrons on the nitrogen atom of N-(3-Cyanopropyl)-N-methylaniline is the primary center of its nucleophilic and basic character, enabling a variety of chemical reactions.

Quaternization Reactions and Salt Formation.

As a tertiary amine, this compound readily undergoes quaternization reactions with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkyl halide, resulting in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium ion. The general scheme for this reaction involves the treatment of the amine with an alkyl halide, such as methyl iodide, in a suitable solvent. The resulting N-(3-cyanopropyl)-N,N-dimethylanilinium iodide is a salt that is typically a solid and soluble in polar solvents.

Table 1: Representative Quaternization Reaction

| Reactant | Reagent | Product |

| This compound | Methyl Iodide (CH₃I) | N-(3-cyanopropyl)-N,N-dimethylanilinium iodide |

N-Oxidation Processes.

The nitrogen center of this compound can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA). The reaction involves the transfer of an oxygen atom from the oxidant to the nitrogen atom of the amine.

The resulting this compound N-oxide is a polar molecule with distinct chemical properties compared to the parent amine. The N-O bond is a coordinate covalent bond, and the molecule can be represented as a resonance hybrid. N-oxides of tertiary amines are often stable, crystalline solids. The presence of the electron-withdrawing cyano group might influence the electron density on the nitrogen and, consequently, the rate of N-oxidation.

N-Nitrosation Reactions and N-Nitrosoamine Formation.

The reaction of tertiary amines with nitrosating agents, such as nitrous acid (HONO, typically generated in situ from sodium nitrite (B80452) and a strong acid), can be complex. While secondary amines readily form stable N-nitrosamines, tertiary amines can undergo dealkylation to form a secondary amine, which is then nitrosated. In the case of this compound, this would lead to the formation of N-nitroso-N-methylaniline and 3-hydroxypropanenitrile after dealkylation of the cyanopropyl group, or N-nitroso-N-(3-cyanopropyl)aniline after demethylation.

The formation of N-nitrosoamines is a significant reaction from a toxicological perspective, as many N-nitrosamines are known carcinogens. The reaction of N-methylaniline with nitrous acid is a known method for the preparation of N-nitroso-N-methylaniline. rsc.org The conditions for the nitrosation of this compound would likely be similar, involving the careful addition of a nitrite salt to an acidic solution of the amine at low temperatures.

Reactions with Carbon Dioxide to Form N-Formamides.

The reaction of tertiary amines with carbon dioxide in the presence of a suitable reducing agent can lead to the formation of N-formamides. This transformation represents a method for the utilization of CO2 as a C1 building block. The reaction likely proceeds through the formation of an amine-CO2 adduct, which is then reduced.

While specific studies on this compound are not prevalent, research on other tertiary amines has demonstrated the feasibility of this reaction. Various reducing agents and catalytic systems have been employed for this transformation, and the reaction conditions can be optimized to favor the formation of the corresponding formamide. This reaction would convert this compound into N-(3-cyanopropyl)-N-methylformamide.

Reactions of the Aromatic Ring System

The phenyl group of this compound is susceptible to electrophilic attack, a characteristic reaction of aromatic compounds.

Electrophilic Aromatic Substitution Potentials.

The N-(3-cyanopropyl)-N-methylamino group is an activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions and making the ring more susceptible to attack by electrophiles.

However, the presence of the electron-withdrawing 3-cyanopropyl group attached to the nitrogen atom will have a deactivating effect on the aromatic ring compared to a simple N,N-dialkylaniline. This is due to the inductive effect of the cyano group, which pulls electron density away from the nitrogen and, subsequently, from the aromatic ring. This deactivating influence will likely make the electrophilic substitution reactions of this compound slower than those of N,N-dimethylaniline.

Despite this deactivation, the directing effect of the amino group is expected to remain dominant, leading to the formation of ortho- and para-substituted products in reactions such as halogenation, nitration, and Friedel-Crafts reactions. The specific ratio of ortho to para isomers will depend on the nature of the electrophile and the reaction conditions. For instance, in acidic media, protonation of the amino nitrogen would lead to the formation of an anilinium ion, which is a strongly deactivating and meta-directing group. Therefore, controlling the reaction pH is crucial in electrophilic aromatic substitution reactions of this compound.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagent | Major Products |

| Bromination | Br₂/FeBr₃ | 2-Bromo-N-(3-cyanopropyl)-N-methylaniline and 4-Bromo-N-(3-cyanopropyl)-N-methylaniline |

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-N-(3-cyanopropyl)-N-methylaniline and 4-Nitro-N-(3-cyanopropyl)-N-methylaniline |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 2-Acetyl-N-(3-cyanopropyl)-N-methylaniline and 4-Acetyl-N-(3-cyanopropyl)-N-methylaniline |

C-H Functionalization Strategies of Anilines

The direct functionalization of C-H bonds on the aniline (B41778) ring represents a powerful and atom-economical approach to synthesize more complex molecules. Various transition-metal-catalyzed methods have been developed for the regioselective functionalization of aniline derivatives.

For this compound, these strategies would primarily target the ortho- and para-positions of the aromatic ring, which are activated by the N-methylamino group.

Rhodium-Catalyzed C-H Activation : A notable strategy involves the use of a removable directing group, such as an N-nitroso group, to guide the functionalization. frontiersin.orgnih.govacs.orgnih.govacs.org N-nitrosoanilines can undergo Rh(III)-catalyzed C-H activation and subsequent olefination or coupling with various partners under mild conditions. acs.orgnih.gov This protocol exhibits high functional group tolerance. nih.gov For this compound, this would involve an initial N-nitrosation, followed by the rhodium-catalyzed C-H functionalization at the ortho-position, and subsequent removal of the nitroso group to restore the N-methylaniline structure.

Nickel-Catalyzed C-H Functionalization : Nickel catalysis offers a cost-effective alternative for C-H functionalization. mdpi.comyoutube.comyoutube.com Strategies have been developed for the C-H alkylation of aniline derivatives with alkyl halides using versatile nickel catalysts. researchgate.net Furthermore, Ni(III)-mediated C-H activation has been employed for aromatic cyanoalkylation, a reaction of particular relevance given the structure of the target molecule.

Palladium-Catalyzed Direct Arylation : While often requiring N-protection to prevent competing N-arylation, methods for the direct ortho-arylation of unprotected anilines have been developed. nih.gov These reactions utilize specialized ligands that cooperate in the C-H cleavage step and kinetically disfavor the C-N bond-forming reductive elimination, thus achieving high chemoselectivity for C-H functionalization. nih.gov

para-Selective Functionalization : Achieving para-selective C-H functionalization of anilines is challenging but highly valuable. researchgate.net Methods using hexafluoroisopropanol (HFIP) have been shown to mediate the regioselective 1,6-hydroarylation of para-quinone methides with anilines under catalyst-free conditions. researchgate.net

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acs.orgnih.govlibretexts.org The aniline core of this compound can participate in these reactions, typically after conversion of a C-H bond to a C-Halogen or C-OTf bond, or through direct C-H activation.

Key palladium-catalyzed reactions applicable to derivatives of this compound include:

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an organohalide or triflate. libretexts.org An aryl halide derivative of this compound could be coupled with various boronic acids to introduce new aryl or alkyl substituents.

Heck Reaction : This reaction involves the coupling of an organohalide with an alkene to form a substituted alkene. libretexts.org This could be used to introduce vinyl groups onto the aniline ring.

Buchwald-Hartwig Amination : While typically used to form C-N bonds to synthesize anilines, this reaction can also be used to further functionalize an aniline derivative if it possesses a halide substituent. acs.orgnih.gov

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organometallic partner (e.g., organoboron), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

Transformations of the Nitrile Moiety

The nitrile group (-C≡N) is a versatile functional group that can be transformed into a variety of other functionalities, including amines, amides, and carboxylic acids. researchgate.netucalgary.ca

Reduction Reactions to Amines (e.g., Primary Amines)

The nitrile group of this compound can be readily reduced to a primary amine, yielding N-(4-aminobutyl)-N-methylaniline. This transformation is crucial for introducing a flexible aliphatic diamine structure.

Common methods for nitrile reduction include:

Catalytic Hydrogenation : This method employs hydrogen gas in the presence of a metal catalyst such as Raney Nickel, Palladium on carbon (Pd/C), or platinum. commonorganicchemistry.comlibretexts.org The reaction is often performed at elevated temperature and pressure. The addition of ammonia (B1221849) can help minimize the formation of secondary and tertiary amine byproducts. commonorganicchemistry.com

Chemical Reduction : Strong hydride reagents are highly effective for nitrile reduction. libretexts.orglibretexts.org

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that converts nitriles to primary amines. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. libretexts.orglibretexts.orgdoubtnut.com

Borane complexes , such as borane-tetrahydrofuran (B86392) (BH₃-THF) or the more stable borane-dimethylsulfide (BH₃-SMe₂), are also used for this reduction, typically requiring heating in THF. commonorganicchemistry.com Other reagents like diisopropylaminoborane (B2863991) have also proven effective. organic-chemistry.org

Below is a table summarizing common reagents for this transformation.

| Reagent | Typical Conditions | Notes |

| H₂ / Raney Nickel | High pressure, high temperature, often with NH₃ | Industrial standard, can form byproducts. commonorganicchemistry.com |

| H₂ / Pd/C | High pressure, high temperature | Effective catalyst, byproduct formation possible. commonorganicchemistry.com |

| LiAlH₄ | THF or Et₂O, followed by H₂O workup | Very effective, powerful, non-selective reagent. libretexts.orglibretexts.org |

| BH₃-SMe₂ | THF, heat | More stable than BH₃-THF, has an unpleasant odor. commonorganicchemistry.com |

| Ammonia Borane | Thermal decomposition, no catalyst needed | Environmentally benign, tolerates many functional groups. organic-chemistry.org |

Hydrolysis Pathways to Carboxylic Acids and Amides

The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid, depending on the reaction conditions. organicchemistrytutor.comchemguide.co.uk This two-stage process first involves the hydration of the nitrile to an amide, which can then be further hydrolyzed to a carboxylic acid. chemistrysteps.com

Acid-Catalyzed Hydrolysis : Heating the nitrile under reflux with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, leads directly to the corresponding carboxylic acid (4-(methyl(phenyl)amino)butanoic acid) and an ammonium salt. chemguide.co.ukchemistrysteps.com The reaction proceeds via the formation of an amide intermediate, which is subsequently hydrolyzed under the acidic conditions. organicchemistrytutor.com

Base-Catalyzed Hydrolysis : Refluxing the nitrile with an aqueous solution of a strong base, like sodium hydroxide, initially produces the salt of the carboxylic acid (e.g., sodium 4-(methyl(phenyl)amino)butanoate) and ammonia. chemistrysteps.com Acidification of the reaction mixture is then required to isolate the free carboxylic acid. Under milder basic conditions, it is sometimes possible to stop the reaction at the primary amide stage (4-(methyl(phenyl)amino)butanamide). organicchemistrytutor.com

Nucleophilic Addition Reactions to the Nitrile Group

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. ucalgary.ca This reaction is analogous to nucleophilic addition to carbonyl groups.

Addition of Organometallic Reagents : Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the nitrile to form an intermediate imine anion. libretexts.org This intermediate is stable to further addition. Subsequent hydrolysis of the imine during aqueous workup yields a ketone. For example, reaction of this compound with methylmagnesium bromide followed by hydrolysis would yield 5-(methyl(phenyl)amino)pentan-2-one.

Addition of Heteroatomic Nucleophiles :

Strong nucleophiles can add directly, while weaker nucleophiles often require acid catalysis to activate the nitrile group by protonating the nitrogen. ucalgary.ca

Addition of alcohols in the presence of an acid catalyst can lead to the formation of imidates.

Cycloaddition Reactions Involving Nitrile Functionality (e.g., [3+2] Cycloadditions)

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in cycloaddition reactions, most notably in [3+2] cycloadditions with 1,3-dipoles. researchgate.net This provides a powerful route for the synthesis of five-membered heterocyclic rings.

Reaction with Azides : The reaction of a nitrile with an azide (B81097) (e.g., sodium azide) is a classic method for the synthesis of tetrazoles. This reaction, often catalyzed by a Lewis acid or promoted by heat, involves the [3+2] cycloaddition of the azide ion to the nitrile group. The product from this compound would be 5-(3-(methyl(phenyl)amino)propyl)-1H-tetrazole.

Reaction with Nitrile Oxides : Nitrile oxides, typically generated in situ, react with nitriles in [3+2] cycloaddition reactions to form 1,2,4-oxadiazoles. mdpi.comtandfonline.comacs.org

Reaction with Nitrile Imines : Nitrile imines are reactive 1,3-dipoles that can also undergo [3+2] cycloaddition with nitriles to regioselectively produce 1,2,4-triazoles. nih.govrsc.orgoup.comrsc.org

Intramolecular Cyclization and Ring-Closure Reactions

This compound possesses a versatile structure conducive to intramolecular cyclization, offering pathways to various heterocyclic systems. The presence of a nucleophilic nitrogen atom, an electrophilic cyano group, and an aromatic ring within the same molecule allows for several potential ring-closure reactions. These transformations are typically promoted by acid or base catalysis and can lead to the formation of valuable nitrogen-containing ring structures. The primary cyclization pathways involve the reaction of the cyano group with either the aniline nitrogen or the aromatic ring.

One of the plausible cyclization routes for this compound is through a variation of the Thorpe-Ziegler reaction. While the classical Thorpe-Ziegler reaction involves the intramolecular condensation of dinitriles to form cyclic ketones, the principles can be adapted to aminonitriles. buchler-gmbh.comchemeurope.comwikipedia.orgsynarchive.comwikipedia.org In the case of this compound, a strong base could deprotonate the carbon alpha to the cyano group, followed by an intramolecular nucleophilic attack of the resulting carbanion on the aromatic ring. However, a more likely scenario involves the initial transformation of the cyano group.

A significant pathway for the intramolecular cyclization of γ-aminonitriles involves the initial hydrolysis or alcoholysis of the nitrile functionality. Under acidic conditions, the Pinner reaction can convert the nitrile into an imidate salt, which can then be hydrolyzed to an ester or a carboxylic acid. wikipedia.orgorganic-chemistry.orgnih.gov The resulting carboxylic acid or ester can subsequently undergo intramolecular cyclization. For instance, an intramolecular Friedel-Crafts acylation of the in-situ generated acylium ion onto the electron-rich aniline ring would lead to the formation of a tetrahydroquinoline derivative. This type of reaction is a common strategy for the synthesis of quinoline (B57606) and its derivatives. organic-chemistry.org

Alternatively, the cyclization can be directed towards the formation of a γ-lactam. Following the hydrolysis of the nitrile to a carboxylic acid, an intramolecular amidation reaction between the secondary amine and the carboxylic acid group would yield a six-membered lactam ring. This reaction is often promoted by dehydrating agents or by heating. The study of Michael addition of α-aminonitriles to activated alkenes has shown the facility of forming γ-lactams under specific catalytic conditions. organic-chemistry.org

It is worth noting that the reactivity of γ-aminonitriles in cyclization reactions can be influenced by various factors. For example, in a study on the reaction of aminonitriles with aminothiols, it was observed that while α-aminonitriles readily reacted to form thiazolines, the corresponding reaction with a γ-aminonitrile was not observed, highlighting the potential challenges in achieving cyclization with γ-substituted nitriles under certain conditions. nih.gov

The following table summarizes the potential intramolecular cyclization reactions of this compound based on established chemical principles.

| Reaction Type | Reagents and Conditions | Proposed Intermediate | Major Product |

| Acid-Catalyzed Cyclization (Friedel-Crafts Type) | 1. HCl, Alcohol (e.g., EtOH) 2. H₂O, Heat or Lewis Acid (e.g., AlCl₃) | N-(3-Carboxypropyl)-N-methylaniline | 1-Methyl-4-oxo-1,2,3,4-tetrahydroquinoline |

| Intramolecular Amidation | 1. H₂O, H⁺ or OH⁻ (to form carboxylic acid) 2. Heat or Dehydrating Agent | N-(3-Carboxypropyl)-N-methylaniline | 1-Methyl-azepan-2-one |

| Reductive Cyclization | 1. Reducing Agent (e.g., LiAlH₄ or H₂, Raney Ni) | N-(4-Aminobutyl)-N-methylaniline | 1-Methyl-1,2,3,4,5,6-hexahydro-1-benzazocine |

Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For N-(3-Cyanopropyl)-N-methylaniline, both ¹H and ¹³C NMR provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum identifies the distinct types of protons and their neighboring environments. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum shows characteristic signals for the aromatic protons, the N-methyl protons, and the protons of the cyanopropyl group. rsc.org The aromatic protons on the phenyl ring appear as a multiplet between δ 7.17 and 7.39 ppm, while the protons of the N-methyl group are observed as a sharp singlet at δ 3.02 ppm. rsc.org The methylene (B1212753) protons of the propyl chain exhibit distinct signals, including a triplet at δ 3.70 ppm (J = 6.9 Hz) for the two protons adjacent to the nitrogen and another triplet at δ 2.56 ppm (J = 6.9 Hz) for the two protons adjacent to the cyano group. rsc.org

Interactive Table: ¹H NMR Data for this compound Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.39 – 7.17 | Multiplet (m) | - | 2H | Aromatic (ortho-protons) |

| 6.79 | Triplet (t) | 7.3 | 1H | Aromatic (para-proton) |

| 6.71 | Doublet (d) | 8.2 | 2H | Aromatic (meta-protons) |

| 3.70 | Triplet (t) | 6.9 | 2H | N-CH₂-CH₂-CH₂-CN |

| 3.02 | Singlet (s) | - | 3H | N-CH₃ |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound shows a signal for the quaternary carbon of the aromatic ring attached to the nitrogen at δ 147.51 ppm. rsc.org The cyano group's carbon appears at δ 118.41 ppm, and the aromatic carbons resonate in the typical region between δ 112 and 130 ppm. rsc.org The aliphatic carbons of the N-methyl and propyl groups appear at higher field strengths. rsc.org

Interactive Table: ¹³C NMR Data for this compound Solvent: CDCl₃, Frequency: 101 MHz

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 147.51 | C (Aromatic, C-N) |

| 129.48 | CH (Aromatic) |

| 118.41 | C (Cyano, -C≡N) |

| 117.70 | CH (Aromatic) |

| 112.54 | CH (Aromatic) |

| 48.95 | CH₂ (N-CH₂) |

| 38.63 | CH₃ (N-CH₃) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. While a specific experimental spectrum for this compound is not detailed in the provided search results, the expected characteristic absorption bands can be predicted based on its structure. The most prominent feature would be the sharp, intense absorption band for the nitrile (C≡N) stretching vibration, typically found in the 2260-2220 cm⁻¹ region. The aromatic ring would exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ range. The aliphatic C-H bonds of the methyl and propyl groups would show stretching vibrations in the 2950-2850 cm⁻¹ range. The C-N stretching vibration of the tertiary aromatic amine would appear in the 1360-1250 cm⁻¹ region.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₁₁H₁₄N₂, giving it a monoisotopic molecular weight of approximately 174.12 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 174.

Fragmentation analysis would likely reveal characteristic patterns. A primary fragmentation pathway would involve the cleavage of the bond beta to the nitrogen atom (the benzylic position), leading to a stable ion. The base peak in the mass spectrum of the related compound N-methylaniline is at m/z 106, corresponding to the loss of a hydrogen atom. nist.gov For this compound, significant fragments could arise from the loss of the cyanopropyl side chain or parts of it, providing further structural confirmation. Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the detection and quantification of such methylaniline compounds. google.com

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy measures the electronic transitions within a molecule. youtube.com The chromophore in this compound is the N-methylaniline moiety. The absorption of UV light promotes electrons from lower energy orbitals to higher energy orbitals. libretexts.org The primary transitions for this type of molecule are π→π* and n→π* transitions, associated with the aromatic π-system and the non-bonding lone pair of electrons on the nitrogen atom, respectively. libretexts.org

The parent compound, N-methylaniline, exhibits absorption maxima (λ_max) in alcohol at 240 nm and 294 nm. nih.gov It is expected that this compound would have a similar UV-Vis absorption profile, with these two characteristic bands. The attachment of the cyanopropyl group may cause a slight shift (either a bathochromic/red shift or a hypsochromic/blue shift) in the absorption maxima depending on its electronic influence. libretexts.org

Interactive Table: UV-Visible Absorption Data for the Related Compound N-Methylaniline Solvent: Alcohol

| λ_max (nm) | Molar Absorptivity (log ε) | Transition Type (Probable) |

|---|---|---|

| 240 | 4.0 | π→π* |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide exact bond lengths, bond angles, and torsional angles for this compound, confirming its conformation. It would also reveal details about the intermolecular interactions and crystal packing in the solid lattice. While crystallographic data is available for the related compound N-methylaniline, a search of the available literature and databases did not yield any specific X-ray crystallographic studies for this compound itself. nih.gov Such a study would be invaluable for a complete structural characterization.

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics

No published studies employing Density Functional Theory (DFT) or other quantum chemical methods to specifically investigate the electronic structure, molecular orbitals (HOMO/LUMO), electrostatic potential, or thermodynamic properties of N-(3-Cyanopropyl)-N-methylaniline were found.

Elucidation of Reaction Mechanisms and Transition State Analysis

There is no available research detailing the mechanistic pathways of reactions involving this compound, nor are there any analyses of its potential transition states in chemical transformations.

Adsorption and Surface Chemistry Studies

Specific studies on the adsorption behavior of this compound onto any solid surfaces or its surface chemistry are not present in the available literature. Research on the adsorption of other aniline (B41778) compounds exists but cannot be directly extrapolated to this specific molecule without dedicated experimental or computational work.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No molecular dynamics simulation studies have been published that focus on the conformational landscape or the nature of intermolecular interactions of this compound in various environments.

Structure-Reactivity Relationships via Computational Modeling

Due to the lack of computational models and reactivity data for this compound, no structure-reactivity relationships have been established or reported.

Role As a Synthetic Intermediate and Functional Building Block

Precursor in Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The structure of N-(3-Cyanopropyl)-N-methylaniline provides a ready-made framework for the construction of various heterocyclic systems.

Phenothiazines are a class of heterocyclic compounds with a broad spectrum of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. researchgate.net The synthesis of phenothiazine (B1677639) derivatives often involves the cyclization of appropriately substituted diphenylamines or related precursors. While direct synthesis of phenothiazines from this compound is not explicitly detailed in the literature, its N-alkylaniline structure is a key feature for potential incorporation into a phenothiazine skeleton. nih.gov For instance, the aniline (B41778) nitrogen could react with a suitably activated sulfur-containing aromatic ring to initiate the formation of the tricyclic phenothiazine core. The cyanopropyl group, in this context, would remain as a functional handle on the resulting phenothiazine derivative, available for further chemical elaboration. This could lead to novel phenothiazine-based compounds with potentially unique pharmacological profiles.

Scaffold for Complex Organic Molecule Construction

A scaffold in organic synthesis provides the basic carbon skeleton for the assembly of more intricate molecules. This compound, with its combination of an aromatic ring, an alkyl chain, and a reactive functional group, is well-suited for this role. The nitrile group is a particularly versatile functional group that can be transformed into amines, carboxylic acids, aldehydes, and ketones. numberanalytics.comlibretexts.org This versatility allows for the introduction of a wide range of other functionalities and the extension of the molecular framework. For example, the reduction of the nitrile group to a primary amine would yield a diamine, a valuable building block for polyamides and other polymers. organic-chemistry.orglibretexts.org Alternatively, hydrolysis of the nitrile would produce a carboxylic acid, which could be used in esterification or amidation reactions to build larger, more complex structures. The aromatic ring can also be functionalized through electrophilic substitution reactions, adding another dimension to its utility as a scaffold.

Applications in Advanced Materials Chemistry

The unique electronic and structural properties that can be derived from this compound make it a candidate for applications in the field of advanced materials.

Capping agents are crucial in the synthesis of nanoparticles, as they control the growth, prevent aggregation, and impart specific surface functionalities. frontiersin.orgnih.govresearchgate.netresearchgate.net Molecules with long alkyl chains and functional end groups are often effective capping agents. The cyanopropyl chain of this compound, along with the potential for the nitrogen lone pair and the aromatic pi-system to interact with nanoparticle surfaces, suggests its potential as a capping agent. The nitrile group could coordinate to the metal surface, while the aniline moiety could influence the electronic properties of the nanoparticle. The use of such a capping agent could lead to the formation of stable, well-dispersed nanoparticles with tailored surface chemistry, which is critical for applications in catalysis, electronics, and biomedicine. nih.gov

Intermediate for the Derivatization of Dyes and Agrochemicals

N-alkylanilines are well-established intermediates in the synthesis of a variety of commercial products, including dyes and agrochemicals. libretexts.orgresearchgate.net The chemical reactivity of the aniline nitrogen and the aromatic ring allows for the facile introduction of chromophoric or biologically active moieties. Azo dyes, for example, are often synthesized through the diazotization of an aniline derivative followed by coupling with a suitable aromatic compound. ekb.eg this compound could serve as a precursor to novel dyes where the cyanopropyl group could be used to modulate the dye's solubility, color, or binding affinity to substrates. In the field of agrochemicals, the introduction of specific functional groups onto an aniline core can lead to compounds with herbicidal, insecticidal, or fungicidal properties. The cyanopropyl group offers a site for further derivatization to fine-tune the biological activity and environmental profile of potential agrochemical candidates.

Development of Catalytic Ligands and Reagents

The development of new ligands is a central theme in catalysis, as the ligand plays a critical role in determining the activity, selectivity, and stability of a metal catalyst. The nitrogen atom and the nitrile group in this compound present potential coordination sites for metal ions. nih.govrug.nl The ability of the nitrile group to participate in various cycloaddition and insertion reactions could be exploited to create novel multidentate ligands. nih.gov For instance, the nitrile could be converted into an imine or an amidine, which are known to be effective coordinating groups. The synthesis of chiral ligands derived from this compound could also be envisioned, leading to new catalysts for asymmetric synthesis.

Q & A

Q. What are the optimal synthetic routes for N-(3-Cyanopropyl)-N-methylaniline, and how can reaction conditions be optimized?

this compound can be synthesized via alkylation of N-methylaniline with 3-bromopropionitrile or analogous alkylating agents. Key parameters include:

- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but require reflux setups to prevent solvent evaporation .

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the amine .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may reduce reaction time . Methodological Tip : Monitor reaction progress via TLC or GC-MS to identify intermediates and optimize stoichiometry .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : H and C NMR can confirm substitution patterns (e.g., cyanopropyl chain integration and methyl group position) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and detects impurities .

- FT-IR : The nitrile group (C≡N) exhibits a sharp peak near 2240 cm, distinguishing it from amines or amides .

Advanced Research Questions

Q. How does the reactivity of this compound differ in nucleophilic vs. electrophilic environments?

- Nucleophilic Reactions : The nitrile group can undergo hydrolysis to carboxylic acids under acidic conditions (e.g., HSO/HO) or reduction to amines (e.g., LiAlH) .

- Electrophilic Substitution : The aromatic ring may undergo nitration or halogenation, but steric hindrance from the cyanopropyl group can reduce regioselectivity. Computational modeling (DFT) helps predict substitution sites . Methodological Tip : Use kinetic studies to compare reaction rates with/without substituents to quantify steric effects .

Q. What strategies are effective for assessing the biological activity of this compound?

- Enzyme Inhibition Assays : Screen against kinases or GPCRs using fluorescence-based assays. The cyanopropyl group may enhance binding via dipole interactions .

- Cytotoxicity Profiling : Test in cancer cell lines (e.g., HeLa, MCF-7) with IC determination via MTT assays. Compare with analogs lacking the nitrile group to isolate functional group contributions .

Q. How should researchers address discrepancies in reported synthesis yields for this compound?

- Source Analysis : Cross-reference protocols for solvent purity, catalyst batches, and temperature control. For example, yields drop if alkylating agents (e.g., 3-bromopropionitrile) are hydrolyzed prematurely .

- Statistical Validation : Replicate reactions under identical conditions (n ≥ 3) and apply ANOVA to identify significant variables .

Q. What are the key stability considerations for storing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.